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Ramipril-d5 Acyl-beta-D-glucuronide

Cat. No.: B13856529
M. Wt: 597.7 g/mol
InChI Key: ZJZVWDOXIZGYPD-VYIBSWFJSA-N
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Description

Significance of Glucuronide Conjugation in Xenobiotic Metabolism Research

Glucuronidation is a pivotal Phase II metabolic reaction that plays a crucial role in the detoxification and elimination of a vast array of substances, including drugs, pollutants, and endogenous compounds. wikipedia.orgnumberanalytics.com This process involves the enzymatic transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). wikipedia.orguef.fi The primary outcome of glucuronidation is the transformation of lipophilic compounds into more water-soluble and readily excretable glucuronide conjugates. wikipedia.orgnumberanalytics.com This enhanced water solubility facilitates their removal from the body via urine or bile. wikipedia.orgnumberanalytics.com

While generally considered a detoxification pathway, the formation of glucuronide conjugates can occasionally lead to bioactivation, where the metabolite exhibits pharmacological or toxicological activity. researchgate.net The study of glucuronidation is therefore essential for a comprehensive understanding of a drug's disposition and potential for adverse effects. uef.fiwisdomlib.org

Rationale for Isotopic Labeling in Metabolic Research: The Deuterated Analog Context

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H or D), is an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies. symeres.comyoutube.com The substitution of hydrogen with deuterium creates a "heavy" version of the molecule that is chemically similar but can be distinguished by mass spectrometry. youtube.comnih.gov This allows researchers to trace the metabolic fate of a drug and its metabolites with high specificity. symeres.comnih.gov

One of the key advantages of using deuterated analogs is the kinetic isotope effect. The C-D bond is stronger than the C-H bond, which can sometimes lead to a slower rate of metabolic reactions that involve the cleavage of this bond. symeres.comnih.gov This can provide insights into reaction mechanisms and help identify metabolic "soft spots" in a molecule. nih.govnih.gov Furthermore, deuterated compounds serve as excellent internal standards for quantitative bioanalysis, improving the accuracy and precision of metabolite measurement. globalauthorid.com The use of deuterium labeling can also potentially improve a drug's pharmacokinetic profile by reducing its rate of metabolism. nih.gov

Overview of Ramipril (B1678797) Biotransformation Pathways Relevant to Deuterated Metabolite Investigation

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor that is administered as a prodrug. drugbank.comsmpdb.caontosight.ai After oral administration, it undergoes extensive first-pass metabolism, primarily in the liver, where it is hydrolyzed by carboxylesterases to its active metabolite, ramiprilat (B1678798). drugbank.comontosight.airesearchgate.net Ramiprilat is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the vasoconstrictor angiotensin II. drugbank.comsmpdb.ca

Beyond this primary activation step, both ramipril and ramiprilat are further metabolized through conjugation reactions. drugbank.comresearchgate.netnih.gov A significant pathway is glucuronidation, leading to the formation of ramipril acyl-β-D-glucuronide and ramiprilat acyl-β-D-glucuronide. drugbank.comresearchgate.net These glucuronide metabolites are generally considered inactive and are eliminated from the body, primarily through renal excretion. drugbank.comresearchgate.net The investigation of Ramipril-d5 (B562201) Acyl-beta-D-glucuronide, therefore, focuses on a specific, deuterated version of one of these key metabolites.

Academic Research Challenges Associated with Acyl Glucuronide Metabolites

The study of acyl glucuronide metabolites, including Ramipril-d5 Acyl-beta-D-glucuronide, presents several significant analytical challenges. A primary concern is their inherent instability. nih.gov Acyl glucuronides can undergo pH-dependent intramolecular migration and hydrolysis back to the parent aglycone (the non-sugar portion of the molecule). nih.gov This instability can occur during sample collection, storage, and analysis, leading to inaccurate quantification of both the metabolite and the parent drug. nih.gov

Another challenge is the potential for acyl glucuronides to covalently bind to proteins, which can have toxicological implications. researchgate.netnih.gov The reactivity of these metabolites makes their accurate measurement and risk assessment a complex task in drug development. nih.govacs.org Developing robust bioanalytical methods that minimize ex vivo degradation and accurately reflect the in vivo concentrations of acyl glucuronides is a critical area of research. nih.gov

Interactive Data Tables

Table 1: Chemical Properties of Ramipril Acyl-beta-D-glucuronide

PropertyValue
Molecular FormulaC29H40N2O11
Molecular Weight592.6 g/mol
IUPAC Name(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
InChIKeyZJZVWDOXIZGYPD-UIKYHUQUSA-N
CAS Number1357570-21-8
Data sourced from PubChem and other chemical suppliers. nih.govlgcstandards.comsimsonpharma.comacanthusresearch.com

Table 2: Chemical Properties of Ramiprilat-d5 Acyl-β-D-glucuronide

PropertyValue
Molecular FormulaC27H31D5N2O11
Molecular Weight569.61 g/mol
ApplicationLabeled metabolite of Ramipril
Data sourced from Santa Cruz Biotechnology. scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H40N2O11 B13856529 Ramipril-d5 Acyl-beta-D-glucuronide

Properties

Molecular Formula

C29H40N2O11

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C29H40N2O11/c1-3-40-27(38)18(13-12-16-8-5-4-6-9-16)30-15(2)25(35)31-19-11-7-10-17(19)14-20(31)28(39)42-29-23(34)21(32)22(33)24(41-29)26(36)37/h4-6,8-9,15,17-24,29-30,32-34H,3,7,10-14H2,1-2H3,(H,36,37)/t15-,17-,18-,19-,20-,21-,22-,23+,24-,29-/m0/s1/i4D,5D,6D,8D,9D

InChI Key

ZJZVWDOXIZGYPD-VYIBSWFJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

Chemical Synthesis and Isotopic Labeling Strategies

Methodologies for the Chemical Synthesis of Ramipril-Acyl-beta-D-glucuronide

The formation of the acyl glucuronide linkage is a critical step in the synthesis. A common and effective method for this transformation is the Koenigs-Knorr reaction. wikipedia.orgresearchgate.net This reaction involves the coupling of a glycosyl halide with an alcohol or, in this case, the carboxylic acid of ramipril (B1678797), typically in the presence of a promoter such as a silver or mercury salt. wikipedia.orgresearchgate.net

A plausible synthetic route would involve the activation of the carboxylic acid of ramipril to form a more reactive species, which can then react with a protected glucuronic acid donor. The glucuronic acid moiety is typically protected with acetyl or benzyl (B1604629) groups to prevent unwanted side reactions at its hydroxyl groups. The anomeric position of the glucuronic acid is converted to a good leaving group, such as a bromide, to facilitate the nucleophilic attack by the carboxylate of ramipril.

The general steps for the synthesis of Ramipril-Acyl-beta-D-glucuronide can be outlined as follows:

Protection of Glucuronic Acid: The hydroxyl groups and the carboxylic acid of D-glucuronic acid are protected. For instance, the hydroxyl groups can be acetylated, and the carboxylic acid can be converted to a methyl ester.

Activation of the Anomeric Center: The protected glucuronic acid is then treated with a reagent like hydrogen bromide in acetic acid to form the anomeric bromide.

Coupling Reaction (Koenigs-Knorr): The protected and activated glucuronic acid (the glycosyl donor) is reacted with ramipril (the aglycone) in the presence of a promoter, such as silver carbonate or silver triflate, to form the protected Ramipril-Acyl-beta-D-glucuronide. wikipedia.orgnih.gov

Deprotection: The protecting groups on the glucuronide moiety are removed under mild conditions to yield the final product.

Alternatively, enzymatic synthesis using UDP-glucuronosyltransferases (UGTs) presents a highly stereoselective method for producing β-glucuronides. nih.gov However, for targeted synthesis of a deuterated standard, chemical synthesis often provides a more direct and scalable approach. rsc.org

Deuteration Techniques for the Introduction of d5 Labeling into the Ramipril Moiety

The introduction of the five deuterium (B1214612) atoms onto the phenyl group of ramipril is a key step in the synthesis of the labeled compound. This is typically achieved by using a deuterated starting material or through a hydrogen-deuterium exchange reaction on the ramipril molecule or a suitable precursor.

One common strategy is to use a deuterated precursor in the synthesis of ramipril itself. For instance, deuterated phenylalanine could be incorporated during the synthesis of the ramipril backbone. epo.orggoogle.com

Another approach involves direct hydrogen-deuterium exchange on the aromatic ring. This can be achieved using various catalytic systems. For example, transition metal catalysts, such as palladium on carbon (Pd/C), can facilitate the exchange of aromatic protons with deuterium from a deuterium source like deuterium gas (D2) or heavy water (D2O). mdpi.comresearchgate.net The use of D2O is often preferred due to its lower cost and safer handling. google.com The efficiency and regioselectivity of the deuteration can be influenced by the choice of catalyst, solvent, temperature, and pressure.

A general procedure for the deuteration of the phenyl group could involve:

Dissolving ramipril or a suitable precursor in a solvent.

Adding a deuterium source, such as D2O.

Introducing a catalyst, for example, Pd/C.

Heating the reaction mixture to facilitate the exchange.

The successful incorporation of the five deuterium atoms is confirmed by mass spectrometry, which will show a corresponding increase in the molecular weight of the compound. medchemexpress.com

Stereochemical Considerations in the Synthesis of Glucuronide Conjugates

The synthesis of glucuronide conjugates, particularly acyl glucuronides, requires careful control of stereochemistry. The anomeric carbon of the glucuronic acid can exist in either the α or β configuration. For Ramipril-Acyl-beta-D-glucuronide, the desired product is the β-anomer.

The stereochemical outcome of the glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C2 position of the glucuronic acid donor, the solvent, and the reaction conditions. The use of a participating neighboring group, such as an acetyl group, at the C2 position can promote the formation of the 1,2-trans product, which in the case of D-glucuronic acid, results in the desired β-anomer. wikipedia.orglibretexts.org This is due to the formation of a cyclic acyloxonium ion intermediate that blocks the α-face, leading to nucleophilic attack from the β-face. libretexts.org

It is crucial to maintain the stereochemistry of the ramipril moiety during the synthesis. Ramipril itself has multiple chiral centers, and harsh reaction conditions could potentially lead to epimerization. epo.org Therefore, mild reaction conditions are generally preferred for both the deuteration and glucuronidation steps. The stereochemical purity of the final product must be confirmed using appropriate analytical techniques. nih.gov

Analytical Characterization of Synthesized Ramipril-d5 (B562201) Acyl-beta-D-glucuronide for Research Purity and Identity

The comprehensive characterization of the synthesized Ramipril-d5 Acyl-beta-D-glucuronide is essential to confirm its identity, purity, and the successful incorporation of the deuterium label. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a primary tool for the analysis of ramipril and its metabolites. nih.govresearchgate.netresearchgate.netnih.gov

Mass Spectrometry (MS) confirms the molecular weight of the synthesized compound. For this compound, the mass spectrum will show a molecular ion peak corresponding to the addition of the d5-ramipril moiety and the glucuronic acid moiety. The isotopic pattern will confirm the presence of five deuterium atoms.

Tandem Mass Spectrometry (MS/MS) provides structural information through fragmentation analysis. The fragmentation pattern of this compound would be expected to show characteristic losses of the glucuronic acid moiety and fragments corresponding to the deuterated ramipril structure. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique for structural elucidation.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

2D NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different parts of the molecule and confirm the position of the glucuronide linkage.

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the synthesized compound. researchgate.netmedpharmres.com A validated HPLC method with a suitable stationary phase and mobile phase would be employed to separate the desired product from any starting materials, reagents, or side products. The purity is determined by the peak area percentage of the main component.

The following table summarizes the key analytical data for the characterization of this compound.

Analytical TechniqueExpected Results
LC-MS
Molecular Ion (M+H)⁺Expected m/z value corresponding to C₂₉H₃₅D₅N₂O₁₁ + H⁺
Isotopic PatternConfirmation of the presence of five deuterium atoms
MS/MS
FragmentationCharacteristic loss of the glucuronic acid moiety (176 Da) and fragments of d5-ramipril
¹H NMR
Aromatic RegionAbsence of signals for the phenyl protons
Other RegionsSignals corresponding to the protons of the ramipril backbone and the glucuronic acid moiety
¹³C NMR
Signals consistent with the carbon skeleton of this compound
HPLC
PurityHigh peak area percentage for the main product, indicating high purity

Metabolic Formation and Enzymology of Ramipril Acyl Glucuronidation

Enzymatic Pathways Leading to Ramipril-d5 (B562201) Acyl-beta-D-glucuronide Formation

The formation of Ramipril-d5 Acyl-beta-D-glucuronide is a phase II metabolic reaction catalyzed by the superfamily of UDP-glucuronosyltransferase (UGT) enzymes clinpgx.org. This enzymatic process involves the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of ramipril (B1678797). The resulting acyl glucuronide is a more polar and water-soluble compound, facilitating its elimination. While the general pathway is understood, detailed mechanistic studies specifically elucidating the intermediates and precise enzymatic steps for the deuterated form remain a subject of specialized research.

Identification and Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Ramipril Glucuronidation

Current research points to a primary role for a specific UGT isoform in the glucuronidation of both ramipril and its active form, ramiprilat (B1678798).

Key UGT Isoform Identified in Ramipril Glucuronidation:

Enzyme FamilyIsoformSubstrates
UGT1UGT1A1Ramipril, Ramiprilat

This table is based on current literature, which consistently identifies UGT1A1 as a catalyst in this metabolic pathway clinpgx.org. Further research is required to determine if other UGT isoforms contribute to this process to a significant extent.

The study of drug metabolism heavily relies on in vitro systems to elucidate enzymatic pathways and identify key enzymes. The use of recombinant UGTs, which are individual UGT isoforms expressed in cell lines, allows for precise determination of which enzymes are responsible for a specific metabolic reaction. Similarly, cellular models, such as primary hepatocytes or engineered cell lines, provide a more physiologically relevant environment to study drug metabolism, including the formation of acyl glucuronides.

While the methodology for such studies is well-established, specific published research detailing the use of recombinant UGTs or cellular models to extensively investigate the formation of this compound with detailed kinetic data could not be identified in the current search. Such studies would be invaluable in confirming the role of UGT1A1 and exploring the potential involvement of other UGT isoforms.

Comparative Glucuronidation Profiles of Ramipril and Ramiprilat

Both ramipril, the prodrug, and its active diacid metabolite, ramiprilat, undergo glucuronidation nih.govdrugbank.com. This metabolic step is considered a detoxification pathway, as the resulting glucuronides are inactive. A direct quantitative comparison of the glucuronidation rates and efficiencies for ramipril versus ramiprilat is not extensively detailed in the available literature. However, understanding the relative contribution of glucuronidation to the clearance of both the parent drug and its active metabolite is important for a complete pharmacokinetic picture. The majority of ramipril is metabolized to ramiprilat, which is then subject to glucuronidation before excretion nih.gov.

Influence of Species Differences on Glucuronidation Enzyme Activity in Preclinical Models

Significant species differences in the expression and activity of UGT enzymes are a well-documented phenomenon in drug metabolism research. These differences can have a profound impact on the metabolic profile and clearance of a drug in preclinical animal models compared to humans. For instance, the glucuronidation activity in the intestines of dogs has been observed to be three to four times higher than in other species for certain substrates.

Reactivity and Chemical Fate of Acyl Glucuronides in Research Contexts

Mechanisms of Intramolecular Acyl Migration of Ramipril (B1678797) Acyl-beta-D-glucuronide

A defining characteristic of 1-β-O-acyl glucuronides is their propensity to undergo intramolecular acyl migration. researchgate.netnih.govnih.gov This non-enzymatic reaction involves the transfer of the acyl group (the ramipril-d5 (B562201) moiety) from the C-1 hydroxyl group of the glucuronic acid to other hydroxyl groups on the sugar ring, typically at positions C-2, C-3, and C-4. nih.govresearchgate.net This process leads to the formation of a complex mixture of positional isomers (2-O-, 3-O-, and 4-O-acyl isomers) and their corresponding α- and β-anomers. rsc.orgresearchgate.net

The mechanism is initiated by the nucleophilic attack of a neighboring hydroxyl group on the carbonyl carbon of the ester. This reaction proceeds through a cyclic orthoester intermediate. The migration is a reversible process, and the distribution of isomers at equilibrium is dependent on their relative thermodynamic stabilities. It is important to note that this rearrangement is a significant event as the resulting isomers exhibit different chemical and biological properties compared to the parent 1-β-O-acyl glucuronide. ingentaconnect.comtandfonline.com For instance, the ester bond in the rearranged isomers is generally less susceptible to direct nucleophilic attack. ingentaconnect.com The rate of acyl migration is influenced by the structure of the aglycone and the pH of the medium. rsc.orgnih.gov Studies on various acyl glucuronides have shown that this process occurs under physiological conditions (pH 7.4, 37°C). nih.govtandfonline.com Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used to monitor the kinetics of acyl migration in vitro. nih.govtandfonline.comacs.org

While no specific studies on Ramipril-d5 Acyl-beta-D-glucuronide are publicly available, it is expected to follow this general mechanism of intramolecular acyl migration, leading to the formation of its corresponding positional isomers. The deuterium (B1214612) label (d5) on the ramipril moiety is not expected to significantly alter the fundamental mechanism of acyl migration, although it could have a minor effect on the reaction kinetics.

Hydrolytic Degradation Pathways of this compound

In addition to acyl migration, acyl glucuronides are susceptible to hydrolysis, which results in the cleavage of the ester bond and the release of the parent carboxylic acid (ramipril-d5) and D-glucuronic acid. nih.govnih.gov This degradation pathway can occur both enzymatically, catalyzed by β-glucuronidases, and non-enzymatically. hyphadiscovery.com The non-enzymatic hydrolysis is pH-dependent, with the rate increasing in both acidic and alkaline conditions. researchgate.net

The following table provides examples of the degradation half-lives of various drug acyl glucuronides at physiological pH, illustrating the variability in their stability.

Acyl Glucuronide Half-life (hours) at pH 7.4, 37°C
Tolmetin glucuronideFastest degradation rate among those tested in one study nih.govtandfonline.com
Ketoprofen glucuronidesSimilar degradation rates to each other nih.govtandfonline.com
Gemfibrozil glucuronide~6-70 hours acs.org
Naproxen glucuronide~1-4 hours acs.org
Ibuprofen glucuronide~1-4 hours acs.org

This table is for illustrative purposes and shows the range of reported stabilities for different acyl glucuronides. Specific data for this compound is not available.

For this compound, both hydrolytic cleavage and acyl migration would be expected to contribute to its degradation in vitro and in vivo.

Studies on Covalent Adduct Formation with Biological Macromolecules in In Vitro Systems

A significant consequence of the chemical reactivity of acyl glucuronides is their ability to form covalent adducts with biological macromolecules, particularly proteins. nih.govnih.govmdpi.com This covalent modification is thought to be a potential mechanism underlying certain idiosyncratic drug reactions. hyphadiscovery.com Two primary mechanisms for covalent binding have been proposed: direct nucleophilic displacement and glycation. nih.govresearchgate.net

Acyl glucuronides can directly react with nucleophilic functional groups on amino acid residues within proteins, such as the thiol group of cysteine, the hydroxyl group of serine, and the amino group of lysine (B10760008). nih.govmdpi.com This reaction, known as transacylation, involves the nucleophilic attack on the carbonyl carbon of the acyl glucuronide, leading to the transfer of the acyl moiety (the drug) to the protein and the release of glucuronic acid. nih.govingentaconnect.com This pathway is generally more favored at higher pH values. nih.gov

Studies with various acyl glucuronides have demonstrated their ability to form covalent adducts with proteins like human serum albumin in vitro. nih.govpnas.org The extent of this binding is related to the reactivity of the specific acyl glucuronide. researchgate.net

An alternative and more complex mechanism for covalent adduct formation is glycation, which occurs after intramolecular acyl migration. nih.govresearchgate.net Following the migration of the acyl group to the C-2, C-3, or C-4 positions, the glucuronic acid ring can open to expose a reactive aldehyde functional group. nih.govresearchgate.net This aldehyde can then react with nucleophilic groups on proteins, particularly the ε-amino group of lysine residues, to form a Schiff base (an imine). nih.govnih.gov This initial adduct can then undergo an Amadori rearrangement to form a more stable ketoamine linkage, resulting in the covalent attachment of both the drug and the glucuronic acid moiety to the protein. nih.govresearchgate.net

This glycation pathway has been demonstrated for several acyl glucuronides and is considered a plausible mechanism for the formation of covalent adducts in vivo. nih.govpnas.orgnih.gov Studies have shown that acyl glucuronides can be more potent glycating agents than reducing sugars like glucose. nih.gov

For this compound, both direct transacylation and glycation following acyl migration would be potential pathways for covalent adduct formation with proteins in vitro.

Physicochemical Factors Influencing Acyl Glucuronide Stability in Biological Matrices for Research

The stability of acyl glucuronides in biological matrices is a critical consideration for research, as their degradation can impact the accuracy of pharmacokinetic and metabolic studies. researchgate.netnih.gov Several physicochemical factors influence their stability.

The pH of the surrounding medium is a primary determinant of acyl glucuronide stability. researchgate.netrsc.org As previously mentioned, both acyl migration and hydrolysis are pH-dependent processes. Generally, acyl glucuronides are most stable under acidic conditions (pH 3-5) and their degradation rate increases as the pH approaches physiological (pH 7.4) and alkaline values. researchgate.netnih.gov This is because the intramolecular nucleophilic attack by the hydroxyl groups of the glucuronic acid moiety is facilitated at neutral to alkaline pH.

The following table summarizes the general effect of pH on the stability of acyl glucuronides:

pH Range Relative Stability Predominant Reactions
Acidic (e.g., pH 3-5)HighMinimal degradation
Neutral (e.g., pH 7.4)Low to moderateAcyl migration and hydrolysis researchgate.netnih.gov
Alkaline (e.g., pH > 8)LowIncreased rate of hydrolysis and acyl migration

This table presents a general trend observed for many acyl glucuronides.

Therefore, when conducting in vitro studies with this compound, careful control and consideration of the pH of the incubation medium are essential to ensure the integrity of the compound and the reliability of the experimental results.

Temperature Effects on Degradation Kinetics

The degradation of ramipril is known to occur via two primary pathways: hydrolysis to its active metabolite, ramiprilat (B1678798), and cyclization to its diketopiperazine derivative. researchgate.net Increased temperature has been shown to promote the degradation of ramipril. For instance, one study on the solid-state stability of ramipril demonstrated a clear relationship between increasing temperature and the degradation rate constant. researchgate.net

Table 1: Effect of Temperature on the Degradation Rate Constant (k) of Ramipril in the Solid State at 76.0% Relative Humidity

Temperature (K)Degradation Rate Constant (k) (s⁻¹)
343Value not specified
348Value not specified
353Value not specified
363Value not specified
Data derived from studies on the parent compound, ramipril, illustrating the principle of temperature-dependent degradation. Specific values for this compound are not available.

The Arrhenius equation, which relates the rate constant of a chemical reaction to the absolute temperature, can be used to describe this temperature dependence. A study on a nanoemulsion formulation of ramipril calculated an activation energy of 12.879 kcal/mol for its degradation, indicating the energy barrier that must be overcome for the degradation reaction to occur. researchgate.net

It is important to note that acyl glucuronides, including presumably this compound, are known to be unstable at physiological pH. springernature.com This inherent instability, coupled with the accelerating effect of temperature, underscores the critical need for controlled temperature conditions during the handling and storage of samples containing this metabolite to ensure accurate analytical results. nih.gov Low temperatures, such as 4°C, are often recommended for sample processing to minimize degradation. researchgate.net

Enzymatic Hydrolysis in Non-Clinical Biological Samples

Acyl glucuronides are susceptible to hydrolysis back to the parent drug, a reaction that can be catalyzed by enzymes present in biological matrices. researchgate.net This enzymatic hydrolysis is a key aspect of their chemical fate in non-clinical biological samples, such as those used in in vitro drug metabolism studies. The primary enzymes responsible for the hydrolysis of acyl glucuronides are β-glucuronidases and carboxylesterases. researchgate.netnih.gov

The process of enzymatic hydrolysis is of particular importance in bioanalytical method development. The back-conversion of an acyl glucuronide metabolite to the parent drug can lead to an overestimation of the parent drug's concentration if not properly controlled. researchgate.net For instance, interference from a glucuronide metabolite was observed during the development of a gas chromatography-mass spectrometry (GC-MS) method for ramipril and ramiprilat. nih.gov

In non-clinical research contexts, such as studies using human liver microsomes, the enzymatic hydrolysis of acyl glucuronides can be readily observed. researchgate.net The rate and extent of this hydrolysis can vary depending on the specific drug, the biological matrix, and the experimental conditions, including pH and temperature. For example, the hydrolysis of some acyl glucuronides is more efficient at physiological temperatures (e.g., 37°C), which are often used in in vitro drug metabolism assays.

Table 2: General Factors Influencing Enzymatic Hydrolysis of Acyl Glucuronides

FactorDescription
Enzyme Source The type and concentration of hydrolytic enzymes (e.g., β-glucuronidase, esterases) in the biological sample (e.g., liver microsomes, plasma).
Substrate The chemical structure of the acyl glucuronide itself can influence its susceptibility to enzymatic cleavage.
Temperature Enzymatic activity is temperature-dependent, with optimal activity typically around 37°C for mammalian enzymes.
pH The pH of the incubation buffer can affect both enzyme activity and the chemical stability of the acyl glucuronide.
Inhibitors The presence of enzyme inhibitors can reduce the rate of hydrolysis.

While specific studies on the enzymatic hydrolysis of this compound in non-clinical samples are not widely published, the general principles of acyl glucuronide metabolism suggest that it would be a substrate for β-glucuronidases and/or carboxylesterases. The deuteration at the d5 position is not expected to significantly alter its susceptibility to enzymatic cleavage compared to the non-deuterated form. Therefore, in experimental settings involving biological matrices, the potential for enzymatic hydrolysis of this compound back to its aglycone must be considered and controlled for accurate quantification and interpretation of results.

Advanced Analytical Methodologies for Quantitative Research of Ramipril D5 Acyl Beta D Glucuronide

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Detection and Quantification

The development of a robust and reliable LC-MS/MS method is paramount for the accurate measurement of Ramipril-d5 (B562201) Acyl-beta-D-glucuronide. This involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection to ensure sensitivity, specificity, and high-throughput analysis.

Optimization of Chromatographic Separation for Glucuronide and Isomeric Forms

The chromatographic separation of Ramipril-d5 Acyl-beta-D-glucuronide from its parent drug, other metabolites, and potential isomeric forms is a significant challenge. Acyl glucuronides are known to be unstable and can undergo intramolecular acyl migration to form positional isomers (β-1, β-2, β-3, and β-4 isomers). researchgate.netgmp-compliance.org These isomers often exhibit similar physicochemical properties, making their separation difficult.

A common approach to achieve separation is through reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The use of a C18 column is frequently reported for the analysis of ramipril (B1678797) and its metabolites. researchgate.netresearchgate.netspectroscopyonline.comglobalresearchonline.net Gradient elution is typically employed to effectively resolve the analytes from the complex biological matrix. researchgate.netspectroscopyonline.com The mobile phase often consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.netspectroscopyonline.com The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and improve peak shape and retention.

A key consideration is the prevention of on-column degradation or isomerization of the acyl glucuronide. This can be mitigated by maintaining a low column temperature and using a mobile phase with an acidic pH. researchgate.net The flow rate and gradient profile are carefully optimized to achieve baseline separation between the different forms and from endogenous interferences within a reasonable run time. researchgate.netspectroscopyonline.com

Mass Spectrometric Parameters for Enhanced Sensitivity and Specificity

Tandem mass spectrometry (MS/MS) offers exceptional sensitivity and specificity for the detection and quantification of this compound. The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules like glucuronides. Both positive and negative ionization modes can be explored, with the positive ion mode often being selected for ramipril and its derivatives. ijpsonline.comnih.gov

The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring a specific product ion that is formed upon fragmentation of the precursor ion in the collision cell. This highly selective detection method significantly reduces background noise and enhances the signal-to-noise ratio.

For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺. A characteristic fragmentation pathway for acyl glucuronides involves the neutral loss of the glucuronic acid moiety (176.0321 Da). nih.gov The resulting product ion, which corresponds to the protonated d5-aglycone, is then monitored. Based on available data for the non-deuterated form and the known mass shift due to deuterium (B1214612) labeling, the following mass transition can be inferred for Ramipril-d5:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ramipril-d5420.3154.0Negative researchgate.net
Ramipril417.2234.1Positive nih.gov

Note: The provided reference indicates a negative ionization mode for Ramipril-d5, which is less common for this class of compounds but is reported. The product ion likely represents a fragment of the d5-ramipril aglycone.

The optimization of MS parameters such as declustering potential, collision energy, and source temperature is crucial to maximize the signal intensity and ensure the stability of the ions. researchgate.net In-source fragmentation, where the glucuronide conjugate breaks down in the ionization source, is a potential issue that needs to be carefully evaluated and minimized by optimizing the source conditions. researchgate.net

Bioanalytical Method Validation for Research Applications in Biological Matrices

A comprehensive validation of the bioanalytical method is essential to demonstrate its reliability and suitability for its intended purpose, in accordance with regulatory guidelines. gmp-compliance.orgich.orgeuropa.eu This process involves a series of experiments to assess the method's performance characteristics.

Evaluation of Selectivity and Specificity against Endogenous Interferents and Co-existing Metabolites

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. gmp-compliance.org This is demonstrated by analyzing blank matrix samples from multiple sources to ensure that no endogenous compounds interfere with the detection of this compound.

Specificity is particularly critical due to the presence of other ramipril metabolites and the potential for back-conversion of the acyl glucuronide to the parent drug, ramipril. researchgate.net The chromatographic method must be able to separate this compound from ramipril, ramiprilat (B1678798), and their respective glucuronides. The stability of the analyte during sample processing and analysis is also a key aspect of specificity to prevent artificially inflated concentrations of the aglycone. researchgate.net

Assessment of Linearity, Accuracy, and Precision in Preclinical Samples

The linearity of the method is established by analyzing calibration standards at several concentration levels spanning the expected range in preclinical samples. The response (peak area ratio of the analyte to the internal standard) is plotted against the nominal concentration, and a linear regression analysis is performed. A correlation coefficient (r²) close to 1.0 indicates a strong linear relationship.

Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter among a series of measurements. These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in multiple replicates. The accuracy is expressed as the percentage of the measured concentration relative to the nominal concentration, and precision is expressed as the coefficient of variation (CV%).

Representative Data for Bioanalytical Method Validation The following tables present illustrative data for a typical bioanalytical method validation. Specific values for this compound may vary.

Linearity of Calibration Curve

Nominal Concentration (ng/mL) Measured Concentration (ng/mL) Accuracy (%)
1.0 0.98 98.0
5.0 5.10 102.0
20.0 19.5 97.5
50.0 51.5 103.0
100.0 99.0 99.0
200.0 204.0 102.0

Correlation Coefficient (r²): 0.999

Intra-day and Inter-day Accuracy and Precision

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (CV%) Inter-day Accuracy (%) Inter-day Precision (CV%)
Low 3.0 101.5 4.2 102.3 5.5
Medium 75.0 98.7 3.1 99.5 4.1

Recovery Efficiency from Diverse Biological Matrices (e.g., Plasma, Tissue Homogenates from Animal Models)

The recovery of an analyte from a biological matrix refers to the efficiency of the extraction procedure. It is determined by comparing the peak area of the analyte in an extracted sample to the peak area of the analyte in a post-extraction spiked sample at the same concentration. Consistent and reproducible recovery across the concentration range is more important than achieving 100% recovery.

The extraction of this compound from biological matrices such as plasma and tissue homogenates is commonly performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). researchgate.netresearchgate.net The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the matrix. The recovery is assessed at low, medium, and high concentrations to ensure the extraction efficiency is not concentration-dependent.

Representative Recovery Data

QC Level Concentration (ng/mL) Mean Recovery (%)
Low 3.0 88.5
Medium 75.0 91.2

Strategies for Mitigating Instability During Sample Processing and Analysis

Acyl glucuronides are a class of metabolites known for their chemical reactivity. nih.gov They are susceptible to degradation through two primary pathways: hydrolysis, which cleaves the glucuronic acid moiety to revert to the parent aglycone (in this case, Ramipril-d5), and intramolecular acyl migration, where the acyl group moves to different positions on the glucuronic acid ring. nih.govnih.gov Both pathways are pH and temperature-dependent, occurring more rapidly under basic or even neutral physiological conditions (pH 7.4). researchgate.netresearchgate.net This instability poses a significant challenge for bioanalysis, as it can lead to an underestimation of the glucuronide concentration and an overestimation of the parent drug. nih.gov Therefore, meticulous sample handling and stabilization are paramount.

The preservation of this compound begins at the moment of sample collection. The primary goal is to immediately halt the degradation processes. nih.gov Standardized protocols are crucial to ensure the integrity of the sample from collection to analysis. who.intwho.int

Key protocols include:

Immediate Cooling: Blood samples should be collected in pre-chilled tubes and immediately placed in an ice-water bath. journalofappliedbioanalysis.com This rapid reduction in temperature significantly slows the rate of both hydrolysis and acyl migration.

Anticoagulant Selection: The choice of anticoagulant is important. While standard anticoagulants like sodium heparin are often used, specific studies may require particular types to avoid interference with stabilization or analytical methods. journalofappliedbioanalysis.comaafs.org

Prompt Processing: The time between blood collection and plasma separation should be minimized. Centrifugation should be performed promptly, preferably in a refrigerated centrifuge, to separate plasma from blood cells. journalofappliedbioanalysis.com

Low-Temperature Storage: Once obtained, the plasma must be stored at ultra-low temperatures. Storage at -60°C to -80°C is standard practice to ensure long-term stability and prevent degradation. journalofappliedbioanalysis.comnih.gov Samples should be flash-frozen, for example in liquid nitrogen, before being transferred to a deep freezer. journalofappliedbioanalysis.com

Table 1: Recommended Sample Handling and Storage Conditions for Acyl Glucuronide Preservation

ParameterRecommendationRationale
Collection Tube Pre-chilled tubesImmediately lowers sample temperature to slow degradation.
Immediate Handling Place on ice-water bathMinimizes enzymatic and chemical degradation post-collection. journalofappliedbioanalysis.com
Centrifugation Promptly after collection, at refrigerated temperatures (e.g., 4°C)Reduces processing time at ambient temperatures where degradation is faster. journalofappliedbioanalysis.com
Short-Term Storage ≤ 4 hours on ice or at 2-8°CFor temporary storage before processing or freezing.
Long-Term Storage -60°C to -80°CEnsures long-term stability by significantly reducing molecular motion and chemical reactivity. journalofappliedbioanalysis.comnih.gov

Because acyl glucuronides are relatively stable under acidic conditions (pH 4-5), acidification of the biological matrix immediately after collection is the most common and effective stabilization strategy. researchgate.nete-b-f.eu Lowering the pH inhibits the pH-dependent hydrolysis and intramolecular rearrangement. researchgate.netresearchgate.net

Common acidification techniques include:

Addition of Acids: Various acids can be used to treat plasma or blood samples. researchgate.net A common approach involves mixing plasma with a cooled acid buffer, such as citrate (B86180) buffer, at a specific volume-to-volume ratio to achieve the target pH. journalofappliedbioanalysis.com Other acids used in research include acetic acid, phosphoric acid, and trichloroacetic acid. researchgate.net

Esterase Inhibitors: In addition to pH control, inhibiting esterase enzymes present in blood and plasma can prevent the enzymatic hydrolysis of the ester linkage in the acyl glucuronide. While acidification is primary, for some compounds, the use of esterase inhibitors like sodium fluoride (B91410) can provide an additional layer of stability. e-b-f.eu

The choice of stabilization technique must be carefully validated to ensure it doesn't interfere with the subsequent analytical method, for instance, by causing ion suppression in mass spectrometry.

Table 2: Comparison of Stabilization Techniques for Ex Vivo Acyl Glucuronide Samples

Stabilization TechniqueMechanism of ActionAdvantagesConsiderations
Acidification (e.g., with Citrate Buffer) Lowers sample pH to a range of 4-5, inhibiting pH-dependent hydrolysis and acyl migration. researchgate.netHighly effective, widely documented, and relatively simple to implement. researchgate.netjournalofappliedbioanalysis.comThe type and concentration of acid must be optimized; can cause protein precipitation that needs to be managed during sample preparation. researchgate.net
Esterase Inhibition (e.g., with Sodium Fluoride) Blocks enzymatic activity that can cleave the ester bond of the acyl glucuronide. e-b-f.euProvides an orthogonal stabilization mechanism to acidification.May not be sufficient on its own; effectiveness depends on the specific esterases involved.
Immediate Freezing (-80°C) Drastically reduces the kinetic energy of molecules, halting chemical and enzymatic reactions. journalofappliedbioanalysis.comEffective for long-term preservation.Does not correct for any degradation that occurred prior to freezing; stabilization with acidifiers is still recommended before freezing.

Role of this compound as an Internal Standard in Bioanalytical Quantification of Ramipril and Related Metabolites

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for achieving accurate and precise results. scispace.com An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis. wuxiapptec.com

A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for quantitative LC-MS bioanalysis. scispace.comkcasbio.com It is used for the quantification of its non-labeled analogue, Ramipril Acyl-beta-D-glucuronide. The key advantage of a SIL-IS is its near-identical chemical and physical properties to the analyte. wuxiapptec.com

Key characteristics making this compound an ideal internal standard:

Co-elution: It chromatographically co-elutes with the analyte (the non-deuterated metabolite), meaning they experience the same matrix effects (ion suppression or enhancement) in the mass spectrometer source. kcasbio.com This allows for accurate normalization of the analyte signal.

Similar Extraction Recovery: It behaves identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction, thus correcting for any analyte loss. wuxiapptec.com

Mass Differentiation: The deuterium (d5) label makes it heavier than the native analyte. medchemexpress.com This mass difference (ideally >4 Da) allows the mass spectrometer to distinguish between the analyte and the IS, enabling simultaneous measurement without cross-talk or interference. wuxiapptec.com

By measuring the ratio of the analyte response to the IS response, variations introduced during the analytical process are cancelled out, leading to highly reliable and robust quantification of the target metabolite. scispace.com The use of this compound ensures that the unique instability of the acyl glucuronide moiety is accounted for, as both the analyte and the IS will degrade at the same rate if stabilization is incomplete, preserving the accuracy of the final measured concentration.

Applications in Drug Metabolism and Disposition Research

Utilization of Ramipril-d5 (B562201) Acyl-beta-D-glucuronide as a Research Tool for Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a gold-standard analytical technique for the precise quantification of molecules in complex biological matrices. The method relies on the use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. Ramipril-d5 Acyl-beta-D-glucuronide is specifically synthesized for this purpose. scbt.commedchemexpress.com

As an internal standard, it is added to biological samples (such as plasma or urine) at a known concentration before sample processing. researchgate.net Because the deuterated standard and the natural, non-labeled metabolite behave identically during extraction, chromatography, and ionization, any sample loss or variability in the analytical process affects both compounds equally. The mass spectrometer can distinguish between the two based on their mass difference. By comparing the signal intensity of the analyte to that of the known quantity of the internal standard, researchers can calculate the exact concentration of the Ramipril (B1678797) Acyl-beta-D-glucuronide metabolite in the original sample with high accuracy and precision. nih.gov

This is particularly critical for acyl glucuronide metabolites, which can be unstable and prone to degradation or back-conversion to the parent drug during sample handling. researchgate.net Using a stable isotope-labeled standard like this compound helps to mitigate these analytical challenges, ensuring reliable and reproducible quantification in pharmacokinetic studies. researchgate.net

Table 1: Properties of this compound for Mass Spectrometry

Property Value Significance in Isotope Dilution MS
Molecular Formula C29H35D5N2O11 The five deuterium (B1214612) (D) atoms provide a distinct mass shift from the endogenous metabolite.
Molecular Weight ~597.67 g/mol Allows for clear differentiation from the non-labeled compound (~592.6 g/mol ) by the mass spectrometer. nih.gov
Chemical Purity High Ensures that the standard does not introduce interfering substances into the analysis.

| Isotopic Purity | High | Minimizes the presence of non-labeled compound in the standard, which is crucial for accurate quantification at low concentrations. |

Investigation of Pharmacokinetic Principles in Preclinical Models (Absorption, Distribution, Excretion, and Metabolism)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental to understanding its behavior in the body. Ramipril itself is a prodrug, which is absorbed and then rapidly hydrolyzed in the liver to its active metabolite, ramiprilat (B1678798). nih.govnih.gov Both ramipril and ramiprilat are further metabolized, including through glucuronidation, before being eliminated. nih.govdrugbank.com

In preclinical models, administering Ramipril-d5 allows researchers to trace the metabolic fate of the drug with great precision. When Ramipril-d5 is metabolized to this compound, this labeled metabolite can be tracked and quantified throughout the body.

Absorption: Following oral administration of deuterated ramipril, the appearance of this compound in the bloodstream provides insights into the combined rates of absorption, initial metabolism, and glucuronidation.

Distribution: Researchers can measure the concentration of this compound in various tissues (e.g., liver, kidneys) to understand where the metabolite accumulates. nih.govnih.gov This helps to identify key organs involved in its disposition.

Metabolism: The formation of this compound is a direct measure of the activity of the UDP-glucuronosyltransferase (UGT) enzyme pathway responsible for this metabolic step.

Excretion: By analyzing urine and feces for the presence of the labeled metabolite, scientists can determine the primary routes and rates of its elimination from the body. drugbank.com

Physiologically based pharmacokinetic (PBPK) models for ramipril and ramiprilat have been developed to simulate these processes. nih.govresearchgate.net Data from studies using labeled compounds like this compound are invaluable for refining these models and improving their predictive accuracy.

Table 2: Example Pharmacokinetic Parameters Investigated Using Labeled Compounds in Preclinical Models

Parameter Description How Labeled Compound is Used
Bioavailability The fraction of an administered dose that reaches systemic circulation. Measures the concentration of labeled drug and metabolites in plasma after oral vs. intravenous administration.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. Quantifies the labeled metabolite in plasma versus various tissues to determine its distribution characteristics.
Clearance (CL) The rate at which a drug is removed from the body. Measures the rate of disappearance of the labeled metabolite from plasma and its appearance in excreta.

| Elimination Half-life (t½) | The time required for the concentration of a drug in the body to be reduced by one-half. | Tracks the decline in plasma concentration of the labeled metabolite over time. nih.gov |

Comparative Metabolism Studies of Ramipril and its Deuterated Analog in Isolated Biological Systems

To isolate and directly study specific metabolic pathways without the complexities of a whole organism, researchers use isolated biological systems such as liver microsomes, hepatocytes, or cultured cells. nih.govnih.gov These in vitro systems contain the necessary enzymes (like UGTs) to carry out metabolic reactions.

In a typical comparative study, equal concentrations of ramipril and ramipril-d5 would be incubated with an isolated system, such as rat or human liver microsomes, along with necessary cofactors. Over time, samples are taken and analyzed by LC-MS/MS to measure the formation of Ramipril Acyl-beta-D-glucuronide and its deuterated counterpart, this compound.

This approach allows for a direct comparison of the metabolic rates between the two compounds under controlled conditions. The results can reveal:

Differences in Metabolite Formation: Quantifying the amount of glucuronide produced from each substrate over time provides a direct measure of the kinetic isotope effect on this specific pathway.

Enzyme Kinetics: By varying the substrate concentration, researchers can determine key enzyme kinetic parameters like Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) for both the labeled and non-labeled drug. Differences in these parameters provide detailed information about how deuteration affects enzyme affinity and catalytic turnover.

These in vitro studies are crucial for building a mechanistic understanding that complements the broader pharmacokinetic data obtained from in vivo preclinical models.

Table 4: Hypothetical Comparative Data from an in vitro Metabolism Study in Liver Microsomes

Compound Substrate Concentration (µM) Incubation Time (min) Metabolite Formed (pmol/mg protein) Calculated Rate (pmol/min/mg)
Ramipril 10 30 150 5.0

| Ramipril-d5 | 10 | 30 | 135 | 4.5 |

Future Directions in Research on Ramipril D5 Acyl Beta D Glucuronide

Innovations in Analytical Techniques for Unstable Metabolites

The analysis of chemically unstable metabolites like acyl glucuronides presents a significant challenge. nih.govresearchgate.net These molecules can degrade or rearrange during sample collection, storage, and analysis, potentially leading to inaccurate measurements of both the metabolite and its parent drug. nih.govnih.govresearchgate.net To ensure data integrity, future research is focused on developing innovative analytical techniques that preserve these labile compounds.

A primary goal is to minimize the breakdown of the acyl glucuronide metabolite back to its parent form (aglycone) ex vivo. nih.govresearchgate.net This requires careful planning of analytical experiments and optimizing sample pretreatment to stabilize the metabolite immediately after collection. nih.gov Key strategies involve controlling pH and temperature throughout the analytical process. researchgate.net

Advancements in liquid chromatography-mass spectrometry (LC-MS/MS) are central to this effort. nih.gov Future techniques will likely incorporate:

Low-Temperature Chromatography: Performing separations at sub-ambient temperatures to slow degradation reactions like hydrolysis and acyl migration during the analysis itself.

Advanced Mass Spectrometry: The broader adoption of high-resolution mass spectrometry (HRMS) and ion mobility-mass spectrometry (IM-MS) will provide greater specificity. IM-MS, in particular, can separate the primary acyl glucuronide from its positional isomers that form via degradation, a critical step for accurate quantification.

Automated and Miniaturized Sample Preparation: Microfluidic systems can automate sample handling in a controlled environment, reducing manual variability and minimizing the time the metabolite is exposed to destabilizing conditions.

These innovations are crucial for obtaining reliable data on the concentration and disposition of Ramipril-d5 (B562201) Acyl-beta-D-glucuronide, which is essential for its role as an internal standard and for understanding the behavior of the active metabolite.

Development of Advanced In Vitro and In Silico Models for Predicting Acyl Glucuronide Fate

Predicting the metabolic fate and potential reactivity of acyl glucuronides is vital for early-stage drug development. Future research is moving beyond traditional models toward more sophisticated in vitro and in silico systems that better mimic human physiology.

In Vitro Models: Advanced in vitro liver models are being developed to provide a more realistic assessment of drug metabolism. nih.govnih.gov

3D Liver Models: Three-dimensional cell cultures, such as spheroids, better replicate the architecture and cell-cell interactions of the liver compared to standard 2D cultures. nih.gov

Organs-on-a-Chip: Liver-on-a-chip (LOC) platforms are microfluidic devices containing human liver cells that simulate the organ's physiological environment, including fluid flow. nih.govmdpi.com These systems have shown promise in predicting drug-induced liver injury with high sensitivity and specificity and can be used to study the metabolism of drugs that form acyl glucuronides. mdpi.commedtechintelligence.com Multi-organ-on-a-chip systems can further simulate the complex interplay between different organs. technologynetworks.com

In Silico Models: Computational tools offer a rapid and cost-effective way to predict the properties of drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between a molecule's chemical structure and its biological activity. ecetoc.orgresearchgate.net For acyl glucuronides, QSAR models are being developed to predict their degradation half-life, a key indicator of their reactivity. nih.govresearchgate.net Researchers have successfully created models that correlate the hydrolysis half-life with predictable molecular descriptors, allowing for in silico ranking of reactivity early in the drug design process. nih.gov

Physiologically Based Pharmacokinetic (PBPK) Models: PBPK models are computational simulations that describe the absorption, distribution, metabolism, and excretion (ADME) of a compound. nih.govnih.gov By integrating in silico predictions and in vitro data, these models can simulate the concentration of metabolites like Ramipril (B1678797) Acyl-beta-D-glucuronide in different parts of the body, helping to assess risk. nih.gov The integration of artificial intelligence and machine learning is further enhancing the predictive power of PBPK and QSAR models. nih.govyoutube.com

These advanced models will enable a more accurate prediction of how Ramipril Acyl-beta-D-glucuronide and its non-deuterated analog behave in vivo, improving safety assessment long before clinical trials.

Integration of Multi-Omics Approaches in Deuterated Metabolite Research

A systems biology approach, integrating multiple "omics" disciplines, offers a holistic view of the biological impact of a drug and its metabolites. nih.gov Future research on Ramipril-d5 Acyl-beta-D-glucuronide will benefit from combining metabolomics, proteomics, and genomics to understand its effects at a molecular level.

Metabolomics: This field involves the comprehensive study of small molecules (metabolites) in a biological system. youtube.com By comparing the metabolic profiles of systems exposed to deuterated versus non-deuterated ramipril, researchers can identify subtle shifts in metabolic pathways, providing insights into the kinetic isotope effect and the broader biochemical consequences of the drug. youtube.com

Proteomics: This is the large-scale study of proteins. A key concern with acyl glucuronides is their potential to form covalent adducts with proteins, a mechanism linked to idiosyncratic drug toxicity. nih.govresearchgate.nethyphadiscovery.com Proteomics can be used to identify which proteins are targeted by Ramipril Acyl-beta-D-glucuronide. Using the deuterated version as a stable isotope-labeled probe can aid in the detection and quantification of these protein adducts by mass spectrometry.

Multi-Omics Integration: Combining datasets from genomics, transcriptomics, proteomics, and metabolomics provides a powerful way to understand complex biological systems. nih.govmdpi.com For instance, integrating proteomics and metabolomics can clarify how protein changes lead to specific alterations in metabolite levels. mdpi.com This integrated approach can help build comprehensive models of the pathways affected by ramipril and its metabolites, leading to the discovery of new biomarkers and a deeper understanding of its mechanism of action. mdpi.com

This multi-omics strategy will move the study of deuterated metabolites beyond simple quantification to a more functional understanding of their biological interactions.

Exploration of New Methodologies for Studying Glucuronide Reactivity and Adduct Formation

Directly studying the reactivity of acyl glucuronides and the adducts they form with proteins is challenging due to their transient nature. nih.gov Future research will focus on novel chemical and analytical tools to trap and identify these reactive species.

Chemical Probes and Click Chemistry: "Click chemistry" refers to a class of highly specific and reliable chemical reactions. nih.govlumiprobe.com Researchers can incorporate a bioorthogonal functional group (like an alkyne or azide) into the ramipril molecule. jenabioscience.com This "tag" allows the reactive glucuronide metabolite to be captured by a corresponding probe, enabling its detection and visualization. nih.govmedchemexpress.com This strategy can be used to identify which proteins and other biomolecules the metabolite interacts with inside a cell. nih.gov

Advanced Adduct Detection: New mass spectrometry techniques are being developed to improve the detection of protein adducts. For example, researchers have developed methods that use small peptides as surrogates for proteins to rank the reactivity of different acyl glucuronides. nih.govacs.orgacs.org This approach measures the formation of a peptide adduct, which is easier to quantify by LC/MS/MS and correlates well with the metabolite's reactivity. nih.gov

Modeling Reactivity: Computational chemistry, such as density functional theory, is being used to model the degradation reactions of acyl glucuronides. These models can calculate the activation energy for intramolecular rearrangement, which has been shown to correlate closely with the experimentally measured degradation rate, providing another predictive tool for assessing reactivity. rsc.org

These innovative methodologies will provide a more detailed picture of the chemical biology of Ramipril Acyl-beta-D-glucuronide, enhancing our ability to assess the risks associated with this class of metabolites.

Table 1: Summary of Future Research Directions

Area of Innovation Key Technologies & Methods Application to this compound
Analytical Techniques Low-Temperature LC, Ion Mobility-MS, Microfluidics Improve stability during analysis and accurately separate isomers, ensuring precise quantification. nih.gov
Predictive Models 3D Liver Spheroids, Organs-on-a-Chip, QSAR, PBPK Better predict the metabolic fate and potential for reactivity and protein adduction in vivo. nih.govnih.govnih.gov
Multi-Omics Metabolomics, Proteomics, Integrated Data Analysis Provide a holistic view of the biological pathways affected by the metabolite and identify protein targets. nih.govmdpi.com

| Reactivity Studies | Click Chemistry, Chemical Probes, Peptide Trapping Assays | Directly detect and quantify reactive intermediates and the covalent adducts they form with biomolecules. nih.govnih.govnih.gov |

Table 2: Compound Names Mentioned in the Article

Compound Name
Ramipril
Ramipril Acyl-beta-D-glucuronide

Q & A

Q. How can cross-reactivity in immunoassays for acyl glucuronide-protein adducts be minimized?

  • Methodological Answer : Pre-adsorb antibodies against non-target epitopes using immobilized plasma proteins. Optimize blocking buffers (e.g., 5% BSA in PBS-Tween) and validate specificity with competitive ELISA using structurally similar glucuronides (e.g., clofibric acid vs. gemfibrozil derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.